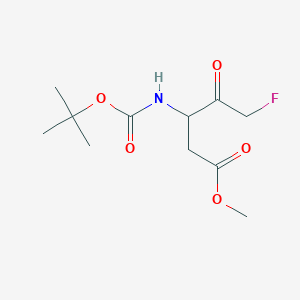

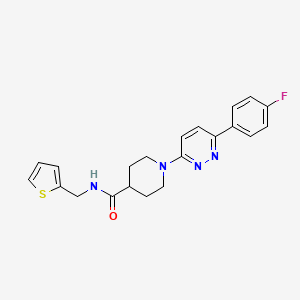

![molecular formula C18H19F3N6O2S B2406851 N-(1-(3-甲基-[1,2,4]三唑并[4,3-a]嘧啶-8-基)哌啶-4-基)-2-(三氟甲基)苯磺酰胺 CAS No. 2034552-31-1](/img/structure/B2406851.png)

N-(1-(3-甲基-[1,2,4]三唑并[4,3-a]嘧啶-8-基)哌啶-4-基)-2-(三氟甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is also known as Sitagliptin . It is an orally active, potent, and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor . It has excellent selectivity over other proline-selective peptidases . Sitagliptin improves glucose tolerance in lean mice and in DIO mice as a result of DPP-IV inhibition and upregulated GLP-1 level in blood in vivo .

Physical And Chemical Properties Analysis

Sitagliptin is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The compound has an optical activity of [α]/D -17 to -23°, c = 0.5 in chloroform-d . It should be stored at −20°C .科学研究应用

Energetic Materials

The study of energetic materials has entered a phase where nitrogen-rich compounds play a crucial role. Triazole-based compounds, including the one you’ve mentioned, exhibit high nitrogen content in their matrix structure. Triazole molecules contain abundant nitrogen and hydrogen elements, which facilitate the formation of hydrogen bonds both within the molecule and between molecules. This enhanced stability makes them promising candidates for energetic materials .

Medicinal Chemistry

The trifluoromethyl group in the compound contributes to its lipophilicity and metabolic stability. Researchers have explored its potential as a scaffold for drug design. By modifying the triazole ring and the piperidine moiety, scientists can create derivatives with improved pharmacokinetic properties. These derivatives may find applications in drug discovery and development .

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif present in the compound is widely used in hydrogen-bonding catalysts. These catalysts play a crucial role in promoting organic transformations. Further investigations into the (thio)urea-based catalysts, including those derived from this compound, could expand their applications in various chemical reactions .

Conclusion

作用机制

属性

IUPAC Name |

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N6O2S/c1-12-23-24-17-16(22-8-11-27(12)17)26-9-6-13(7-10-26)25-30(28,29)15-5-3-2-4-14(15)18(19,20)21/h2-5,8,11,13,25H,6-7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAKAWFKBJFVJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

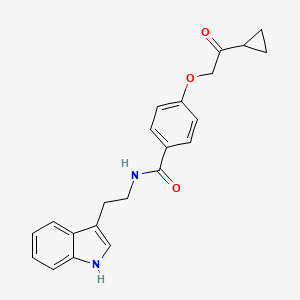

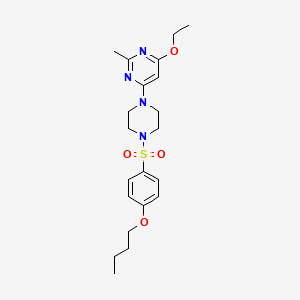

![3-[3-({2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2406770.png)

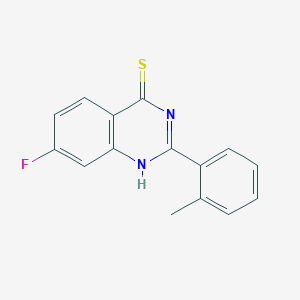

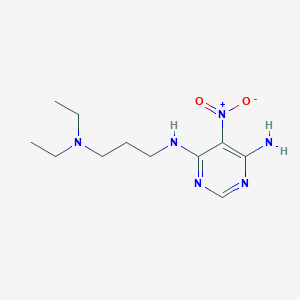

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2406774.png)

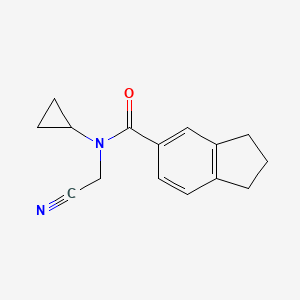

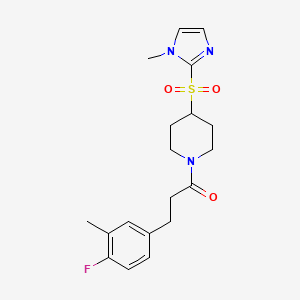

![3-(Tert-butyl)-1-methyl-6-((((4-nitrophenyl)amino)thioxomethyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2406775.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2406778.png)

![{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2406779.png)

methanone](/img/structure/B2406788.png)